(2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide
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Description
Scientific Research Applications
Synthetic Protocols and Chemical Properties
Chromene derivatives, including 6H-benzo[c]chromen-6-ones, have been identified as core structures in secondary metabolites with considerable pharmacological importance. Due to the limited quantities produced by natural sources, there's significant interest in synthetic procedures for these compounds. Literature describes various protocols for synthesizing chromene derivatives, including Suzuki coupling reactions and reactions involving Michael acceptors. These compounds serve as important intermediates for the synthesis of heterocycles and natural products, underscoring their value in synthetic chemistry (Mazimba, 2016).
Biological Activities and Therapeutic Potential
Research on enaminoketones and enaminothiones, which share structural features with chromene derivatives, highlights their utility as versatile building blocks for synthesizing a wide range of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are recognized for their potential anticonvulsant properties and as intermediates for preparing biologically active molecules. The exploration of their reactivity and biological activity emphasizes the role of chromene derivatives in developing new therapeutic agents (Negri, Kascheres, & Kascheres, 2004).
Environmental and Safety Considerations
The extensive study of acrylamide, a compound related to acrylamide derivatives like (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide, in various contexts provides insights into the environmental and health implications of these chemicals. Acrylamide's presence in food and its potential neurotoxic and carcinogenic effects have spurred research into its chemistry, biochemistry, safety, and methods for reducing its levels in food products. This research underscores the importance of understanding the environmental fate and toxicological impacts of related compounds (Friedman, 2003).
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-15-7-10-18(11-8-15)21-20(22)12-9-16-13-17-5-3-4-6-19(17)23-14-16/h3-13H,2,14H2,1H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNXQOQXISXLBL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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